molecular formula C15H15N3O2S B021922 4-Desmethoxypropoxyl-4-methoxy Rabeprazole CAS No. 102804-77-3

4-Desmethoxypropoxyl-4-methoxy Rabeprazole

Cat. No.: B021922
CAS No.: 102804-77-3
M. Wt: 301.4 g/mol
InChI Key: ITARWNDPMUQOCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole involves multiple steps, starting from the appropriate benzimidazole precursor. The key steps typically include:

    Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.

    Sulfoxidation: The benzimidazole core is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Desmethoxypropoxyl-4-methoxy Rabeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Desmethoxypropoxyl-4-methoxy Rabeprazole is primarily used as a reference standard and impurity in pharmaceutical research. Its applications include:

Mechanism of Action

The mechanism of action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is similar to that of Rabeprazole. It inhibits the hydrogen-potassium ATPase enzyme (proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion. This action helps in the treatment of acid-related gastrointestinal conditions . The molecular targets involved include the proton pump enzyme and associated signaling pathways that regulate acid secretion .

Comparison with Similar Compounds

4-Desmethoxypropoxyl-4-methoxy Rabeprazole is compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and interactions with biological targets .

Properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITARWNDPMUQOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468595
Record name 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102804-77-3
Record name 4-Desmethoxypropoxyl-4-methoxy rabeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Desmethoxypropoxyl-4-methoxy Rabeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESMETHOXYPROPOXYL-4-METHOXY RABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6M23VJ488
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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